Cas no 2060036-42-0 (4-3-(piperidin-3-yl)-1H-pyrazole-4-carbonylmorpholine dihydrochloride)

4-3-(piperidin-3-yl)-1H-pyrazole-4-carbonylmorpholine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride
- 4-3-(piperidin-3-yl)-1H-pyrazole-4-carbonylmorpholine dihydrochloride
-
- MDL: MFCD30497891
4-3-(piperidin-3-yl)-1H-pyrazole-4-carbonylmorpholine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-332379-2.5g |
4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride |
2060036-42-0 | 2.5g |
$1988.0 | 2023-09-04 | ||
Enamine | EN300-332379-0.25g |
4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride |
2060036-42-0 | 0.25g |
$503.0 | 2023-09-04 | ||
Enamine | EN300-332379-10g |
4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride |
2060036-42-0 | 10g |
$4360.0 | 2023-09-04 | ||
1PlusChem | 1P01C0QL-1g |
4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride |
2060036-42-0 | 95% | 1g |
$1316.00 | 2023-12-19 | |
1PlusChem | 1P01C0QL-2.5g |
4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride |
2060036-42-0 | 95% | 2.5g |
$2519.00 | 2023-12-19 | |
1PlusChem | 1P01C0QL-500mg |
4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride |
2060036-42-0 | 95% | 500mg |
$1040.00 | 2023-12-19 | |
A2B Chem LLC | AW39645-50mg |
4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride |
2060036-42-0 | 95% | 50mg |
$283.00 | 2024-04-20 | |
1PlusChem | 1P01C0QL-10g |
4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride |
2060036-42-0 | 95% | 10g |
$5451.00 | 2023-12-19 | |
1PlusChem | 1P01C0QL-250mg |
4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride |
2060036-42-0 | 95% | 250mg |
$684.00 | 2023-12-19 | |
Enamine | EN300-332379-0.05g |
4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride |
2060036-42-0 | 0.05g |
$235.0 | 2023-09-04 |
4-3-(piperidin-3-yl)-1H-pyrazole-4-carbonylmorpholine dihydrochloride 関連文献
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
4-3-(piperidin-3-yl)-1H-pyrazole-4-carbonylmorpholine dihydrochlorideに関する追加情報
Research Brief on 4-3-(piperidin-3-yl)-1H-pyrazole-4-carbonylmorpholine dihydrochloride (CAS: 2060036-42-0)
Recent studies on 4-3-(piperidin-3-yl)-1H-pyrazole-4-carbonylmorpholine dihydrochloride (CAS: 2060036-42-0) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique piperidine-pyrazole-morpholine scaffold, has garnered attention for its promising pharmacological properties, particularly in targeting specific enzyme pathways involved in inflammatory and oncogenic processes.
One of the key findings from recent research is the compound's ability to act as a selective inhibitor of protein kinases, which play a critical role in cell signaling and disease progression. In vitro studies have demonstrated its efficacy in suppressing the activity of kinases such as PI3K and mTOR, which are often dysregulated in cancers. The dihydrochloride salt form enhances the compound's solubility and bioavailability, making it a viable candidate for further preclinical development.
Another significant aspect of this research is the exploration of the compound's mechanism of action. Structural analysis and molecular docking studies have revealed that the piperidine and pyrazole moieties interact with key residues in the kinase active site, leading to competitive inhibition. This interaction is further stabilized by the morpholine carbonyl group, which contributes to the compound's high binding affinity and specificity.
In addition to its kinase inhibitory activity, 4-3-(piperidin-3-yl)-1H-pyrazole-4-carbonylmorpholine dihydrochloride has shown potential in modulating immune responses. Recent studies indicate that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its applicability in treating autoimmune and inflammatory disorders. These findings are supported by animal models where the compound exhibited significant anti-inflammatory effects without notable toxicity.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic profile and minimizing off-target effects. Current research efforts are focused on structural modifications to improve its metabolic stability and reduce potential side effects. Collaborative studies between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials.
In conclusion, 4-3-(piperidin-3-yl)-1H-pyrazole-4-carbonylmorpholine dihydrochloride represents a compelling candidate for therapeutic development, with its dual role as a kinase inhibitor and immune modulator. Continued research and optimization will be crucial in realizing its full potential in treating complex diseases such as cancer and chronic inflammation.
2060036-42-0 (4-3-(piperidin-3-yl)-1H-pyrazole-4-carbonylmorpholine dihydrochloride) 関連製品
- 1421446-42-5(N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide)
- 1506260-19-0(2-(2-methanesulfonylphenyl)-2-methylpropanal)
- 1494117-08-6(3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid)
- 1341730-55-9(2-Acetamido-2-(3-methylcyclohexyl)acetic acid)
- 1495754-93-2(3-amino-2-(2,3-dimethoxyphenyl)propanoic acid)
- 2171907-43-8(2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluorophenyl-N-(propan-2-yl)formamido}acetic acid)
- 1354746-22-7(2-{5-(trifluoromethyl)pyridin-2-yloxy}acetic acid)
- 3566-61-8(2,2,3,3-Tetramethylsuccinimide)
- 1369123-60-3(4,4,4-Trifluoro-1-methoxybutan-2-amine)
- 2003668-90-2(1H-Pyrazole-5-methanol, α-(2-aminoethyl)-3-bromo-1-methyl-)




